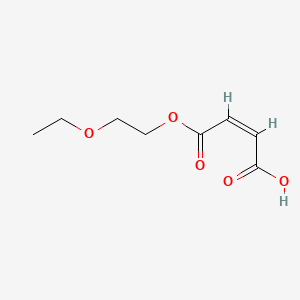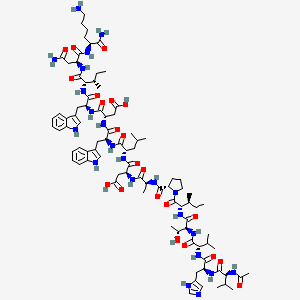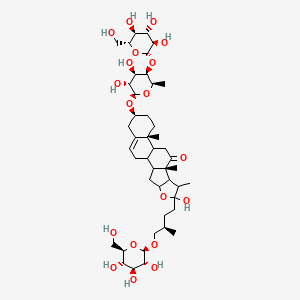
Dibutoxybis(hexanoato-O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxybis(hexanoato-O)titanium is a titanium-based organometallic compound often used as a catalyst in organic synthesis, particularly in polymer synthesis and organic reactions. It is also utilized in the preparation of functional coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2C6H11COOH+2C4H9OH→Ti(OCOC6H11)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and hexanoato groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .
Scientific Research Applications
Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of functional coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment.
Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.
Uniqueness
Dibutoxybis(hexanoato-O)titanium is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other titanium compounds. Its ability to form stable complexes with organic molecules makes it particularly useful in polymerization and organic synthesis .
Properties
CAS No. |
94277-50-6 |
|---|---|
Molecular Formula |
C20H44O6Ti |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
butan-1-ol;hexanoic acid;titanium |
InChI |
InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3; |
InChI Key |
MHZKIEFFTUNAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




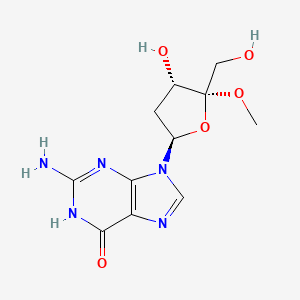
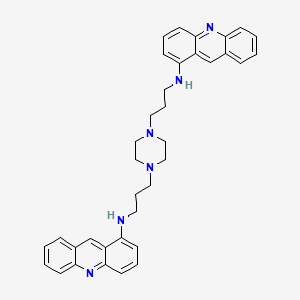

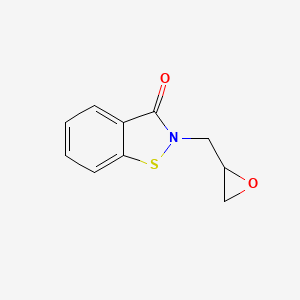


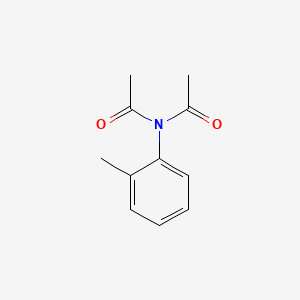
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
